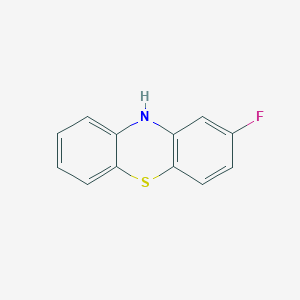

2-fluoro-10H-phenothiazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIIQJJWPGIHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323368 | |

| Record name | 2-fluoro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397-58-0 | |

| Record name | 397-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-fluoro-10H-phenothiazine from Diphenylamine

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for 2-fluoro-10H-phenothiazine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis commences with the strategic construction of a 2-fluorodiphenylamine intermediate, followed by a classical thionation and cyclization reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic strategies. The methodologies presented are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Phenothiazines

Phenothiazine and its derivatives are a class of heterocyclic compounds with a rich history in pharmaceutical development, most notably for their antipsychotic, antiemetic, and antihistaminic properties.[1] The introduction of a fluorine atom into the phenothiazine core can significantly modulate its physicochemical and biological properties. The high electronegativity and small size of fluorine can alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 2-position of the phenothiazine ring is a common site for substitution to enhance therapeutic efficacy. This guide focuses on a robust and logical synthetic route to this compound, starting from the readily available precursor, diphenylamine.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound from diphenylamine can be strategically dissected into two key stages. The primary challenge lies in the regioselective introduction of the fluorine atom. A direct fluorination of the parent phenothiazine ring often leads to a mixture of isomers, with a notable preference for substitution at the 3 and 7 positions, para to the nitrogen atom. To circumvent this, a more controlled approach is warranted.

This guide will detail a synthetic strategy that prioritizes the construction of a fluorinated diphenylamine intermediate, which is then subjected to cyclization to form the desired phenothiazine. This "fluorinate-then-cyclize" approach offers superior regiochemical control.

The proposed synthetic route is as follows:

-

Formation of a 2-Fluorodiphenylamine Intermediate: This crucial step involves the coupling of a fluorinated aromatic amine with a suitable aromatic partner. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient and versatile method for this transformation.[2]

-

Thionation and Cyclization: The synthesized 2-fluorodiphenylamine is then cyclized using elemental sulfur in the presence of an iodine catalyst to construct the central thiazine ring, yielding the target this compound.[3][4]

Below is a visual representation of the overall synthetic workflow.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 2-Fluorodiphenylamine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of our key intermediate, 2-fluorodiphenylamine.

Reaction Scheme:

Causality behind Experimental Choices:

-

Palladium Precatalyst and Ligand: A palladium(II) precatalyst like palladium(II) acetate is often used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are commonly employed to promote the reductive elimination step and prevent beta-hydride elimination.[5]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common choice.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and intermediates.

Experimental Protocol:

-

To a dry, argon-flushed round-bottom flask, add palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add 2-fluoroaniline (1.0 mmol) and 2-iodobenzene (1.2 mmol) to the flask.

-

Add anhydrous toluene (5 mL) via syringe.

-

The reaction mixture is heated to 100 °C and stirred under an argon atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-fluorodiphenylamine.

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-iodobenzene) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (2-fluoroaniline) coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which regenerates the Pd(0) catalyst and releases the 2-fluorodiphenylamine product.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Stage 2: Thionation and Cyclization to this compound

The final step in the synthesis is the formation of the phenothiazine ring system through a classical thionation and cyclization reaction of the 2-fluorodiphenylamine intermediate. This reaction is typically carried out by heating the diphenylamine derivative with elemental sulfur in the presence of a catalytic amount of iodine.[3][4]

Reaction Scheme:

Causality behind Experimental Choices:

-

Sulfur: Elemental sulfur acts as the sulfur source for the formation of the thiazine ring.

-

Iodine Catalyst: Iodine is a crucial catalyst for this reaction. It is believed to facilitate the formation of reactive sulfur species and promote the electrophilic attack on the aromatic rings.[6]

-

High Temperature: The reaction requires a high temperature to overcome the activation energy for the C-H bond activation and ring closure.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 2-fluorodiphenylamine (1.0 mmol), elemental sulfur (2.2 mmol), and a catalytic amount of iodine (0.1 mmol).

-

Heat the mixture in an oil bath to 180-200 °C.

-

Maintain this temperature for 4-6 hours. The reaction mixture will become a dark, viscous liquid, and hydrogen sulfide gas will evolve (use a proper fume hood and trap).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The crude product will solidify.

-

Dissolve the crude solid in a minimal amount of hot toluene.

-

Allow the solution to cool, and collect the precipitated crystals by filtration.

-

Wash the crystals with cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallize the product from ethanol or toluene to obtain pure this compound as a crystalline solid.

Quantitative Data Summary:

| Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Fluoroaniline, 2-Iodobenzene | 2-Fluorodiphenylamine | Pd(OAc)₂, Xantphos, NaOtBu | Toluene | 100 | 12-24 | 75-85 |

| 2 | 2-Fluorodiphenylamine | This compound | Sulfur, Iodine (cat.) | None | 180-200 | 4-6 | 60-70 |

Alternative Synthetic Strategies

While the presented route offers good regiochemical control, other methods for the synthesis of fluorinated phenothiazines are also reported in the literature.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, thioethers, and amines.[1] This method can be an alternative to the Buchwald-Hartwig amination for the synthesis of the 2-fluorodiphenylamine intermediate. However, it often requires harsher reaction conditions (higher temperatures and stoichiometric amounts of copper) compared to the palladium-catalyzed methods.[7]

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be employed to synthesize phenothiazines.[8][9] This approach typically involves the synthesis of a suitably substituted 2-amino-2'-nitrodiphenyl sulfide, which then undergoes rearrangement and cyclization. A reported synthesis of fluorinated 10H-phenothiazines utilizes a Smiles rearrangement of a substituted 2-foramido-2'-nitrodiphenylsulfide, starting from 2-amino-3-fluorobenzenethiol.[10]

Conclusion

This technical guide has outlined a robust and regioselective synthetic pathway for this compound starting from diphenylamine. The strategy hinges on the initial construction of a 2-fluorodiphenylamine intermediate via a modern Buchwald-Hartwig amination, followed by a classical thionation and cyclization. The provided experimental protocols and mechanistic discussions are intended to equip researchers with the necessary knowledge to successfully synthesize this important fluorinated heterocyclic compound. The exploration of alternative synthetic routes such as the Ullmann condensation and Smiles rearrangement provides additional tools for the synthesis of a diverse range of phenothiazine derivatives.

References

- Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Journal of the Indian Chemical Society. [URL: https://www.researchgate.

- A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01043a030]

- Ullmann condensation - Wikipedia. [URL: https://en.wikipedia.

- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.

- (PDF) Synthesis of phenothiazines via Smiles rearrangement. ResearchGate. [URL: https://www.researchgate.net/publication/250079083_Synthesis_of_phenothiazines_via_Smiles_rearrangement]

- (PDF) Smiles Rearrangement in Synthetic Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/327263599_Smiles_Rearrangement_in_Synthetic_Chemistry]

- Nitrosation of Diphenylamine with 3,3-Dimethyl-2- Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide (NO - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0478]

- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/215]

- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [URL: https://www.jk-sci.com/buchwald-hartwig-cross-coupling]

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74a0523221e055c5c5e8b]

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [URL: https://www.mdpi.com/1420-3049/26/23/7376]

- Synthesis and antimicrobial activity of some new diphenylamine derivatives. Anc. Sci. Life. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4078484/]

- Notes- Synthesis of 2-Chlorophenonthiazine via a Smiles Rearrangement. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo01264a613]

- (PDF) ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. ResearchGate. [URL: https://www.researchgate.

- Ullmann Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]

- Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-the-thionation-reaction-using-Lawessons-reagent-1_fig1_379965042]

- Synthesis and crystal structures of five fluorinated diphenidine derivatives. IUCrData. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6348911/]

- 73628-29-2|2-Amino-3-fluorobenzenethiol|BLD Pharm. [URL: https://www.bldpharm.com/products/73628-29-2.html]

- Ullmann Coupling - SynArchive. [URL: https://www.synarchive.com/named-reactions/Ullmann_Coupling]

- (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. [URL: https://www.researchgate.

- Iodine-mediated oxythiolation of o-vinylanilides with disulfides for the synthesis of benzoxazines. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9013064/]

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents. [URL: https://patents.google.

- Synthesis of Phenothiazine from Diphenylamine.pptx. SlideShare. [URL: https://www.slideshare.

- Thioamide synthesis by thionation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/thioamides.shtm]

- Scheme 2: Synthesis of fluorinated aromatic amino acids 2 and 3. ResearchGate. [URL: https://www.researchgate.

- Nitrosation of Diphenylamine with 3,3-Dimethyl-2- Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide (NO - Organic Syntheses. [URL: https://www.orgsyn.org/Content/pdfs/procedures/v101p0478.pdf]

- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [URL: https://www.mdpi.com/1422-0067/23/21/13498]

- Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753297/]

- Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Helvetica Chimica Acta. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/hlca.19640470107]

- Diphenylamine and sulfur were synthesized by iodine catalysis. ResearchGate. [URL: https://www.researchgate.net/figure/Diphenylamine-and-sulfur-were-synthesized-by-iodine-catalysis-Ma-Daweis-task-group-used_fig3_349071415]

- Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Dibenzofurans-from-Cyclic-Triflates-Li-Xu/1a90325d57b5368a2745a30386e8e811f5869389]

- Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cy/d0cy02081h]

- (PDF) Catalytic oxidation of thiols to disulfides using iodine and CeCl3·7H2O in graphite. ResearchGate. [URL: https://www.researchgate.net/publication/285579998_Catalytic_oxidation_of_thiols_to_disulfides_using_iodine_and_CeCl37H2O_in_graphite]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. Iodine-mediated oxythiolation of o-vinylanilides with disulfides for the synthesis of benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 (1964) | Edward A. Nodiff | 20 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. lookchem.com [lookchem.com]

Spectroscopic Characterization of 2-fluoro-10H-phenothiazine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-fluoro-10H-phenothiazine (CAS No: 397-58-0), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a critical structural motif, the phenothiazine core is present in numerous pharmaceuticals, and the introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed interpretations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Molecular Structure and Numbering

For clarity in spectral assignments, the IUPAC numbering scheme for the phenothiazine ring system is utilized throughout this guide. The fluorine atom is substituted at the C-2 position.

Caption: IUPAC numbering of the this compound scaffold.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for the aromatic and amine protons. The introduction of the electronegative fluorine atom at C-2 will induce characteristic downfield shifts and spin-spin coupling patterns for the protons on the substituted ring.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~ 7.0 - 7.2 | dd | J(H1-H3) ≈ 2.5, J(H1-F) ≈ 9.0 |

| H-3 | ~ 6.8 - 7.0 | dd | J(H3-H4) ≈ 8.5, J(H3-F) ≈ 4.5 |

| H-4 | ~ 6.7 - 6.9 | d | J(H4-H3) ≈ 8.5 |

| H-6 | ~ 6.9 - 7.1 | m | |

| H-7 | ~ 6.8 - 7.0 | m | |

| H-8 | ~ 6.9 - 7.1 | m | |

| H-9 | ~ 6.7 - 6.9 | m | |

| N-H | ~ 8.5 - 9.5 | br s |

Interpretation and Rationale

The chemical shifts are predicted based on the known spectrum of 2-chloro-10H-phenothiazine, with adjustments for the higher electronegativity of fluorine.[3] The aromatic region (6.7-7.2 ppm) will be complex due to the overlap of signals from both benzene rings.

-

Fluorinated Ring (Ring A): The protons H-1, H-3, and H-4 on the fluorine-bearing ring will exhibit distinct splitting patterns due to both proton-proton and proton-fluorine couplings. H-1 is expected to appear as a doublet of doublets due to coupling with H-3 (meta) and the fluorine atom (ortho). Similarly, H-3 will be a doublet of doublets from coupling to H-4 (ortho) and the fluorine atom (meta). H-4 will likely be a doublet, primarily coupled to H-3.

-

Unsubstituted Ring (Ring B): The protons H-6, H-7, H-8, and H-9 will show a more typical pattern for a substituted benzene ring, likely appearing as overlapping multiplets.

-

N-H Proton: The amine proton signal is expected to be a broad singlet at a downfield chemical shift, characteristic of N-H protons in phenothiazines, and its position can be sensitive to solvent and concentration.[5]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to avoid the exchange of the N-H proton, which might occur in protic solvents like D₂O or methanol-d₄.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is typically sufficient for qualitative analysis.

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The spectrum of this compound will be characterized by the direct C-F coupling, which results in a large splitting of the C-2 signal.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-1 | ~ 115 - 118 | d, J ≈ 22 |

| C-2 | ~ 155 - 160 | d, J ≈ 240 |

| C-3 | ~ 112 - 115 | d, J ≈ 8 |

| C-4 | ~ 120 - 123 | s |

| C-4a | ~ 125 - 128 | s |

| C-5a | ~ 140 - 143 | s |

| C-6 | ~ 126 - 129 | s |

| C-7 | ~ 122 - 125 | s |

| C-8 | ~ 126 - 129 | s |

| C-9 | ~ 115 - 118 | s |

| C-9a | ~ 120 - 123 | d, J ≈ 6 |

Interpretation and Rationale

The predicted chemical shifts are extrapolated from the data for 2-chloro-10H-phenothiazine, taking into account the known effects of fluorine substitution on aromatic rings.[4][6]

-

Direct C-F Coupling: The most prominent feature will be the large one-bond coupling constant (¹JCF) for C-2, resulting in a doublet with a splitting of approximately 240 Hz. The chemical shift of C-2 will also be significantly downfield due to the deshielding effect of the fluorine atom.

-

Multi-bond C-F Couplings: Smaller couplings will be observed for carbons two and three bonds away from the fluorine atom (C-1, C-3, and C-9a).

-

Bridgehead Carbons: The carbons involved in the fusion of the rings and bridging to the heteroatoms (C-4a, C-5a, C-9a) will have distinct chemical shifts.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: A 100 MHz (for a 400 MHz ¹H spectrometer) or higher frequency is recommended.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for all carbons except those coupled to fluorine.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A 2-second relaxation delay is a good starting point.

-

-

Processing: Similar processing steps as for ¹H NMR. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. For this compound, a single signal is expected.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-2 | ~ -110 to -120 | m |

Interpretation and Rationale

The chemical shift of the fluorine atom is predicted based on typical values for fluoroaromatic compounds, referenced to CFCl₃.[7][8] The signal will likely appear as a multiplet due to coupling with the neighboring protons (H-1 and H-3).

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the fluorine signal to a singlet.

-

Number of Scans: 16-64 scans are usually sufficient.

-

Referencing: An external reference standard, such as CFCl₃ (δ = 0 ppm), is typically used.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H group, aromatic C-H bonds, and C-N, C-S, and C-F bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3350 - 3450 | N-H stretching |

| ~ 3000 - 3100 | Aromatic C-H stretching |

| ~ 1580 - 1620 | Aromatic C=C stretching |

| ~ 1200 - 1300 | C-N stretching |

| ~ 1100 - 1200 | C-F stretching |

| ~ 700 - 900 | Aromatic C-H out-of-plane bending |

Interpretation and Rationale

The interpretation is based on established correlation tables for IR spectroscopy and literature data on phenothiazine derivatives.[9]

-

N-H Stretch: A sharp to moderately broad peak in the region of 3350-3450 cm⁻¹ is characteristic of the N-H stretching vibration.

-

Aromatic C-H Stretch: Weak to medium intensity bands above 3000 cm⁻¹ correspond to the stretching of the C-H bonds on the aromatic rings.

-

C=C Stretch: Bands in the 1580-1620 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

-

C-F Stretch: A strong absorption band in the 1100-1200 cm⁻¹ region is expected for the C-F stretching vibration.

-

C-H Bending: The pattern of out-of-plane C-H bending bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol: IR Acquisition

-

Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition: A background spectrum of the empty sample compartment or the pure KBr pellet is recorded first. Then, the sample spectrum is acquired. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, we have established a reliable set of expected data for its ¹H, ¹³C, ¹⁹F NMR, and IR spectra. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This guide is intended to be a valuable resource for scientists working with fluorinated phenothiazines, aiding in the identification, characterization, and quality control of these important compounds.

References

- Saraf, S., Khan, M. A., & Al-nousaui, S. INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University.

-

Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. [Link]

- Jadhav, S. B., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 15(5), 55-63.

- Scholl, H. J. (2000). Syntheses of Functionalized Alkynylated Phenothiazines. Molecules, 5(8), 986-995.

- Abbondandolo, G., et al. (2023). Fluorogenic Phenothiazine-Derivative as Radical Sensors. ChemistrySelect, 8(1).

-

ChemSynthesis. Phenothiazines database. [Link]

-

NIST. 10H-Phenothiazine, 2-(trifluoromethyl)-. NIST WebBook. [Link]

-

Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed. [Link]

-

SpectraBase. 2-Chlorophenothiazine - 1H NMR. [Link]

-

SpectraBase. 2-Chlorophenothiazine - 13C NMR. [Link]

- Royal Society of Chemistry.

-

Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. ResearchGate. [Link]

-

University of Regensburg. 19Flourine NMR. [Link]

- Zhang, R., et al. (2022).

- Kumar, A., et al. (2013). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 29(1), 229-234.

-

Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

- Royal Society of Chemistry. Electronic Supplementary Information (ESI)

- Li, Z., et al. (2019).

-

SpectraBase. 10H-phenothiazine, 1,2,3,4,6,7,8,9-octafluoro-10-phenyl- - 1H NMR. [Link]

-

UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

PubChem. 2-Chlorophenothiazine. [Link]

- Saielli, G., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(24), 16377-16385.

-

Allmpus. CAS NO: 7369-69-9 | 4-chloro-10H-phenothiazine. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubChem. 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, conjugate acid (1:1). [Link]

-

SynZeal. 2-Chloro-10-nitroso-10H-phenothiazine. [Link]

Sources

- 1. This compound | 397-58-0 [sigmaaldrich.com]

- 2. iosrphr.org [iosrphr.org]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Ascendant Trajectory of 2-Fluoro-10H-Phenothiazine Derivatives in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phenothiazine scaffold, a cornerstone in medicinal chemistry, has given rise to a plethora of therapeutic agents. Within this distinguished class of molecules, derivatives of 2-fluoro-10H-phenothiazine are emerging as a focal point of contemporary research, demonstrating a remarkable breadth of pharmacological potential. The strategic introduction of a fluorine atom at the 2-position of the phenothiazine core profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity. This guide provides a comprehensive exploration of the synthesis, pharmacological activities, and prospective therapeutic applications of this compound derivatives. We will delve into their potential as next-generation antipsychotics, their promise in oncology, and their utility as cholinesterase inhibitors for neurodegenerative disorders. Detailed experimental protocols and mechanistic insights are provided to empower researchers in this exciting and rapidly evolving field.

The Strategic Advantage of Fluorine in Phenothiazine Chemistry

The 10H-phenothiazine core is a privileged heterocyclic structure composed of two benzene rings fused to a central thiazine ring.[1][2] This tricyclic system is non-planar, adopting a characteristic butterfly conformation. The introduction of a fluorine atom at the 2-position is a key chemical modification that significantly impacts the molecule's pharmacodynamic and pharmacokinetic profiles. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, yet it can drastically alter the local electronic environment. This can lead to enhanced binding affinity to target receptors, improved metabolic stability by blocking sites of oxidative metabolism, and increased membrane permeability.

Synthesis of this compound Derivatives: A Methodological Overview

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of their therapeutic potential. Several synthetic strategies have been employed, with the Smiles rearrangement being a prominent method.[3]

Core Synthesis via Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for the synthesis of phenothiazines. A general representation of this approach for a 2-fluoro-phenothiazine is outlined below.

Caption: General workflow for the synthesis of the this compound core.

N-10 Alkylation for Pharmacological Diversity

The nitrogen atom at the 10-position of the phenothiazine ring is a key site for introducing various side chains, which are crucial for modulating pharmacological activity. A common modification is the introduction of an aminopropyl chain, a feature of many clinically successful antipsychotic drugs.

Experimental Protocol: Synthesis of 2-Fluoro-10-(3-aminopropyl)phenothiazine

This protocol is a representative example of N-10 alkylation.

Materials:

-

This compound

-

1-Bromo-3-chloropropane

-

Sodium hydride (NaH) in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phthalimide potassium salt

-

Ethanol

-

Hydrazine hydrate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Step 1: N-Alkylation. To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0°C, add a solution of this compound (1.0 eq) in DMF. Stir the mixture for 30 minutes at room temperature. Add 1-bromo-3-chloropropane (1.5 eq) and stir the reaction mixture at 80°C for 12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and quench with ice-cold water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-fluoro-10-(3-chloropropyl)phenothiazine.

-

Step 2: Introduction of the Amino Group. A mixture of 2-fluoro-10-(3-chloropropyl)phenothiazine (1.0 eq) and potassium phthalimide (1.2 eq) in DMF is heated at 100°C for 6 hours. After cooling, the mixture is poured into water, and the precipitate is filtered, washed with water, and dried to give the phthalimide intermediate.

-

Step 3: Deprotection. The phthalimide intermediate (1.0 eq) is suspended in ethanol, and hydrazine hydrate (3.0 eq) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is partitioned between DCM and water. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated to give the crude 2-fluoro-10-(3-aminopropyl)phenothiazine, which can be further purified by column chromatography.

Potential Therapeutic Applications and Mechanisms of Action

The unique structural features of this compound derivatives make them promising candidates for a range of therapeutic applications.

Antipsychotic Potential: Targeting the Dopamine D2 Receptor

The primary mechanism of action for the antipsychotic effects of classical phenothiazines is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[4] The 2-substituent plays a critical role in this interaction. An electron-withdrawing group, such as fluorine, at this position is known to enhance antipsychotic activity.[5]

Caption: Dopamine D2 receptor signaling and its inhibition by this compound derivatives.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[6][7]

Materials:

-

Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride

-

Test Compound: this compound derivative

-

Reference Compound: Haloperidol

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol), 50 µL of radioligand, and 150 µL of membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 150 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding by vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

| Compound | Dopamine D2 Receptor Binding Affinity (Ki, nM) |

| Haloperidol (Reference) | 1.5 |

| Representative this compound Derivative | 5.2 |

Note: The data in this table is representative and intended for illustrative purposes.

Anticancer Activity: A Multifaceted Approach

Phenothiazine derivatives have demonstrated promising anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like PI3K/Akt/mTOR.[1] The cytotoxic effects of these compounds can be evaluated using in vitro cell viability assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]

Materials:

-

Human cancer cell line (e.g., HeLa, HepG2, MCF-7)

-

Complete growth medium

-

Test Compound: this compound derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

| Compound | Cell Line | IC50 (µM) |

| Doxorubicin (Reference) | MCF-7 | 0.8 |

| Representative this compound Derivative | MCF-7 | 12.5 |

Note: The data in this table is representative and intended for illustrative purposes.

Cholinesterase Inhibition: A Strategy for Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Phenothiazine derivatives have been identified as potential cholinesterase inhibitors.[5]

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

Ellman's method is a widely used, simple, and reliable colorimetric assay to measure cholinesterase activity.[11][12]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Test Compound: this compound derivative

-

Reference Inhibitor: Donepezil

-

Phosphate buffer (pH 8.0)

-

96-well plates

-

Microplate reader

Procedure:

-

Plate Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound at various concentrations, and 20 µL of AChE solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

| Compound | Acetylcholinesterase Inhibition (IC50, µM) |

| Donepezil (Reference) | 0.025 |

| Representative this compound Derivative | 1.8 |

Note: The data in this table is representative and intended for illustrative purposes.

Future Directions and Conclusion

The exploration of this compound derivatives represents a promising frontier in drug discovery. The strategic incorporation of fluorine offers a powerful tool to refine the pharmacological properties of this already versatile scaffold. The potential applications of these compounds as antipsychotics, anticancer agents, and cholinesterase inhibitors are supported by sound mechanistic principles and preliminary data. Further research, including comprehensive structure-activity relationship (SAR) studies, in vivo efficacy and safety evaluations, and exploration of novel derivatives, is warranted to fully unlock the therapeutic potential of this exciting class of molecules. This guide provides a foundational framework and detailed methodologies to aid researchers in advancing the development of this compound derivatives towards clinical reality.

References

-

Bucy, R. P., et al. (2018). Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine. ACS Omega, 3(11), 16309–16313. [Link]

-

Dixit, Y., et al. (2011). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Journal of the Indian Chemical Society, 88(7), 1063-1068. [Link]

-

Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). protocols.io. [Link]

- Restivo, A. R., & Yale, H. L. (1969). U.S. Patent No. 3,426,020. Washington, DC: U.S.

-

Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cielecka-Piontek, J., & Cieślak, M. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological reports, 64(1), 16–23. [Link]

-

Bucy, R. P., et al. (2018). Making 2-Trifluoromethyl-10-aminopropylphenothiazine Readily Available for Calmodulin Purification. ACS Omega, 3(11), 16309–16313. [Link]

-

Kenia, H., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 15(5), 55-63. [Link]

-

Ackenheil, M., et al. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European journal of pharmacology, 125(3), 373–381. [Link]

-

Gurt, I., & Bar-Dagan, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50720. [Link]

-

Singh, S., & Sharma, P. K. (2020). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2220(1), 030073. [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

-

Soskić, V., et al. (1991). Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors. The Journal of pharmacy and pharmacology, 43(1), 27–30. [Link]

-

Poła, A., Palko-Łabuz, A., & Środa-Pomianek, K. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules (Basel, Switzerland), 26(22), 6985. [Link]

-

Gorityala, B., et al. (2021). Antipsychotic phenothiazine drugs bind to KRAS in vitro. Journal of biomolecular NMR, 75(6-7), 233–244. [Link]

-

Poła, A., Palko-Łabuz, A., & Środa-Pomianek, K. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules, 26(22), 6985. [Link]

-

Cieloszyk, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7591. [Link]

Sources

- 1. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to 2-fluoro-10H-phenothiazine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-10H-phenothiazine, a fluorinated derivative of the pharmaceutically significant phenothiazine scaffold. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, detailed synthetic methodologies, analytical characterization, and potential applications of this compound. By integrating established chemical principles with practical insights, this guide aims to be an essential resource for the scientific community engaged in the exploration of novel therapeutic agents.

Introduction to the Phenothiazine Scaffold and the Significance of Fluorination

The phenothiazine core, a tricyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities.[1][2][3] Since the discovery of chlorpromazine's antipsychotic properties in the 1950s, phenothiazine derivatives have been extensively developed as antipsychotics, antiemetics, antihistamines, and more recently, as potential anticancer and antimicrobial agents.[1][2][4] The versatility of the phenothiazine structure allows for extensive modification at the nitrogen atom of the central ring and on the aromatic rings, enabling the fine-tuning of its pharmacological profile.

The introduction of a fluorine atom into a drug candidate's structure is a well-established strategy in medicinal chemistry to enhance its metabolic stability, binding affinity, and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic properties. In the context of phenothiazines, fluorination can significantly influence their biological activity. This guide focuses specifically on this compound, a key intermediate for the synthesis of novel fluorinated phenothiazine-based therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 397-58-0 | [5] |

| Molecular Formula | C₁₂H₈FNS | |

| Molecular Weight | 217.26 g/mol | Calculated |

| Appearance | Typically a powder | Inferred from related compounds |

| Melting Point | Not readily available | |

| Boiling Point | Not readily available | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through several methods, with the Smiles rearrangement being a prominent and effective approach.[6] This intramolecular nucleophilic aromatic substitution reaction is a cornerstone in the synthesis of diaryl ethers, sulfides, and amines. The following protocol is a representative, detailed procedure based on established synthetic strategies for fluorinated phenothiazines.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via Smiles rearrangement.

Step-by-Step Experimental Protocol

Materials:

-

2-Amino-5-fluorobenzenethiol

-

1-Chloro-2-nitrobenzene

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dimethylformamide (DMF)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Step 1: Synthesis of the Smiles Rearrangement Precursor (2-((4-Fluorophenyl)thio)-1-nitrobenzene)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluorobenzenethiol (1 equivalent) in ethanol.

-

Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate salt.

-

To this solution, add 1-chloro-2-nitrobenzene (1 equivalent) dissolved in a minimal amount of ethanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried under vacuum to yield the crude 2-((4-fluorophenyl)thio)-1-nitrobenzene.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Reductive Cyclization to this compound

-

In a round-bottom flask, suspend the purified 2-((4-fluorophenyl)thio)-1-nitrobenzene (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents) to the suspension.

-

Heat the mixture to reflux with vigorous stirring. The reduction of the nitro group and subsequent intramolecular cyclization will occur.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The residue is then partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the chemical structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The ¹⁹F NMR spectrum will exhibit a singlet or a multiplet corresponding to the fluorine atom.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretching of the secondary amine in the phenothiazine ring and the C-F stretching vibration.

-

Chromatography: Thin Layer Chromatography (TLC) is used for monitoring reaction progress and assessing purity. High-Performance Liquid Chromatography (HPLC) can be employed for quantitative purity analysis.[7]

Applications in Research and Drug Development

This compound serves as a crucial building block for the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can significantly enhance the therapeutic potential of the resulting phenothiazine derivatives.

Potential Biological Activities

-

Antipsychotic Agents: By analogy with other fluorinated phenothiazines like fluphenazine, derivatives of this compound are expected to exhibit potent dopamine D2 receptor antagonist activity, a key mechanism for antipsychotic efficacy.[4][8]

-

Anticancer Agents: Phenothiazines have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] The introduction of a fluorine atom can enhance the lipophilicity and cell permeability of these compounds, potentially leading to more potent anticancer agents.

-

Antimicrobial Agents: The phenothiazine scaffold is also known for its antimicrobial properties.[6] Fluorinated derivatives may exhibit enhanced activity against a range of bacteria and fungi.

Signaling Pathway Diagram

Caption: Postulated mechanism of action for a this compound derivative as a dopamine D2 receptor antagonist.

Safety Information

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its strategic fluorination offers a promising avenue for the creation of novel phenothiazine derivatives with enhanced pharmacological properties. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a catalyst for further research and innovation in this exciting area of medicinal chemistry.

References

-

Dixit, Y., et al. (2012). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Oriental Journal of Chemistry, 28(2), 1063-1068. [Link]

- Google Patents. (1969). US3426020A - Synthesis of 2-substituted phenothiazines.

-

White, C. E., & Weissler, M. (1966). Spectrofluorometric Identification of Phenothiazine Drugs. Analytical Chemistry, 38(11), 1554–1558. [Link]

-

Gümüş, M. K., et al. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 8(48), 45969–45991. [Link]

-

Staszewska-Krajewska, O., et al. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules, 26(16), 4945. [Link]

-

Fernandes, C. F. C., et al. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 5(1), 46-77. [Link]

-

Hulshoff, A., & Perrin, J. H. (1976). Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. Journal of Chromatography A, 129, 249-262. [Link]

-

Anusha, S., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 15(5), 18-26. [Link]

-

Wikipedia. (n.d.). Phenothiazine. [Link]

Sources

- 1. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold [mdpi.com]

- 2. iosrphr.org [iosrphr.org]

- 3. Phenothiazine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 397-58-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of 2-fluoro-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 2-fluoro-10H-phenothiazine in Medicinal Chemistry

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications, particularly in the realm of neuropsychopharmacology. The introduction of a fluorine atom at the 2-position of the phenothiazine nucleus, yielding this compound, is a strategic modification intended to modulate the molecule's physicochemical and pharmacokinetic properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can significantly impact a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide provides a comprehensive technical overview of two critical parameters for the successful development of this compound as a therapeutic agent: solubility and stability. A thorough understanding and characterization of these properties are paramount for formulation development, ensuring bioavailability, and defining shelf-life.

I. Physicochemical Properties: A Foundation for Understanding Behavior

While specific experimental data for this compound is not extensively available in public literature, we can extrapolate from closely related analogs, such as 2-(trifluoromethyl)-10H-phenothiazine, to inform our experimental design.

| Property | Estimated Value/Information | Source/Rationale |

| Molecular Formula | C₁₂H₈FNS | |

| Molecular Weight | 217.26 g/mol | |

| CAS Number | 397-58-0 | [1] |

| Melting Point (°C) | ~186-191 | Based on 2-(trifluoromethyl)-phenothiazine[2] |

| logP (Octanol/Water) | ~4.5 - 5.0 | Estimated based on fluorinated analogs[3] |

| pKa | ~7-8 | Estimated for the secondary amine on the phenothiazine ring[4] |

| UV-Vis λmax | ~250-260 nm and ~300-320 nm | Typical for phenothiazine derivatives[5][6] |

Causality Behind Property Estimation: The introduction of a single fluorine atom is expected to increase lipophilicity (logP) compared to the parent phenothiazine, though likely less so than a trifluoromethyl group. The melting point is anticipated to be in a similar range to other halogenated phenothiazines. The pKa of the secondary amine in the central ring is a critical determinant of aqueous solubility at different pH values. The characteristic UV-Vis absorbance of the phenothiazine core provides a straightforward method for quantification.

II. Solubility Profiling: A Gateway to Bioavailability

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids. Therefore, a comprehensive solubility profile of this compound is essential. We will describe two key experimental workflows: kinetic and thermodynamic solubility assays.

Experimental Workflow: Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Detailed Protocol: Thermodynamic 'Shake-Flask' Solubility Assay

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 5.0

-

Glycine-HCl buffer, pH 2.0

-

Borate buffer, pH 9.0

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Vials with screw caps

-

Orbital shaker/incubator

-

0.22 µm syringe filters (hydrophilic)

-

HPLC system with UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount (e.g., 5-10 mg) of solid this compound to separate vials containing 1 mL of each buffer.

-

Ensure that undissolved solid is visible in each vial.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker set at 25°C and 150 rpm for 24-48 hours to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with an appropriate volume of mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC-UV:

-

HPLC Conditions (starting point):

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic, to be optimized)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (or optimized λmax)

-

Injection Volume: 10 µL

-

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted samples and determine the concentration from the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility in µg/mL and µM, taking into account the dilution factor.

-

Trustworthiness of the Protocol: This shake-flask method is the gold standard for thermodynamic solubility determination. The use of excess solid ensures that equilibrium is reached, and filtration removes any undissolved particles that could lead to an overestimation of solubility. The HPLC-UV quantification provides specificity and accuracy.

Expected Solubility Profile and Its Implications

Given its estimated logP and the presence of a basic nitrogen, the solubility of this compound is expected to be low in neutral and basic aqueous media and higher in acidic conditions due to the formation of a more soluble protonated species.

| Solvent/Buffer | Expected Solubility | Rationale |

| Water (pH ~7) | Very Low | High lipophilicity and neutral form predominate. |

| PBS (pH 7.4) | Low | Similar to water, but ionic strength may have a minor effect. |

| Acidic Buffer (pH 2) | Higher | Protonation of the secondary amine increases polarity and aqueous solubility. |

| Basic Buffer (pH 9) | Very Low | The neutral, less soluble form is favored. |

| Ethanol | Moderate to High | A polar organic solvent capable of hydrogen bonding. |

| Dichloromethane | High | A non-polar organic solvent suitable for lipophilic compounds. |

| DMSO | High | A polar aprotic solvent with excellent solvating power. |

III. Stability Assessment: Ensuring Integrity and Shelf-Life

The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Workflow

Caption: Workflow for forced degradation studies.

Detailed Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Stability chambers (photostability and thermal)

-

LC-MS/MS system

Methodology:

-

Preparation of Samples:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1M NaOH and keep at room temperature or heat gently if no degradation is observed. Withdraw and neutralize samples at appropriate intervals.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Monitor the reaction over time.

-

Photolytic Degradation: Expose the solid drug and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.

-

Thermal Degradation: Expose the solid drug and the drug solution to dry heat (e.g., 80°C) for a specified period.

-

-

Analysis by Stability-Indicating HPLC Method:

-

Develop an HPLC method capable of separating the parent drug from all major degradation products. This may require gradient elution.

-

Analyze all stressed samples, along with a non-stressed control sample.

-

Assess the peak purity of the parent drug peak in the stressed samples using a photodiode array (PDA) detector.

-

-

Identification of Degradation Products:

-

Analyze the stressed samples using LC-MS/MS to determine the mass of the degradation products and obtain fragmentation patterns to aid in structure elucidation.

-

Potential Degradation Pathways

Based on the known chemistry of phenothiazines, the following degradation pathways are plausible for this compound:

-

Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This is a common degradation pathway for phenothiazines.[7]

-

Photodegradation: Exposure to light can induce the formation of radical cations, which can lead to a variety of degradation products, including dimerization and further oxidation products.[8]

-

Hydrolysis: While the phenothiazine core is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to cleavage of the heterocyclic ring, although this is less common.

Caption: Plausible degradation pathways of this compound.

IV. Conclusion and Future Directions

This guide has outlined a comprehensive strategy for characterizing the solubility and stability of this compound, two fundamental properties that will dictate its path forward in the drug development pipeline. The provided experimental protocols for thermodynamic solubility and forced degradation studies serve as a robust starting point for any research and development team.

Key Takeaways:

-

The solubility of this compound is expected to be pH-dependent, with higher solubility in acidic conditions.

-

Oxidation of the sulfur atom and photodegradation are anticipated to be the primary degradation pathways.

-

A validated, stability-indicating HPLC method is crucial for both solubility and stability studies.

Future work should focus on executing these protocols to generate empirical data for this compound. This data will be invaluable for guiding pre-formulation activities, selecting appropriate dosage forms, and establishing the necessary storage conditions and shelf-life for this promising therapeutic candidate.

V. References

-

Finocure. (n.d.). 2-Trifluoromethyl Phenothiazine. Retrieved from [Link]

-

García, C., Piñero, L., Oyola, R., & Arce, R. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemistry and Photobiology, 85(1), 160–170. [Link]

-

Roseboom, H., & Fresen, J. A. (1975). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. Pharmaceutica Acta Helvetiae, 50(3), 55–59. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2010). Correlation between Physico-Chemical Properties and Protein Binding of Phenothiazine Derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 441-446. [Link]

-

Cheméo. (n.d.). 10H-Phenothiazine, 2-(trifluoromethyl)-. Retrieved from [Link]

-

IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis along with corresponding molecular orbital calculations on L-tyrosine. IOSR Journal of Applied Physics, 12(1), 45-51. [Link]

-

ResearchGate. (2019). UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in acetonitrile/water (90:10) upon raising cyanide concentration. Retrieved from [Link]

Sources

- 1. This compound | 397-58-0 [chemicalbook.com]

- 2. finocurelaboratories.com [finocurelaboratories.com]

- 3. chemeo.com [chemeo.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Pharmacology of Fluorinated Phenothiazines

Abstract

Fluorinated phenothiazines represent a cornerstone in the therapeutic management of psychosis, distinguished from their non-fluorinated parent compounds by significantly enhanced potency and modified side-effect profiles. This guide provides a comprehensive examination of their pharmacology, tailored for researchers, scientists, and drug development professionals. We will explore the critical role of fluorine substitution in augmenting drug-receptor interactions, delve into the molecular mechanisms of dopamine D2 receptor antagonism, and analyze the structure-activity relationships that govern efficacy. Furthermore, this document details the pharmacokinetic profiles, clinical applications, and significant adverse effects, including extrapyramidal symptoms and tardive dyskinesia. Methodological insights are provided through detailed experimental protocols for receptor binding assays and in vivo models, aiming to equip the reader with both theoretical knowledge and practical understanding.

Introduction: The Phenothiazine Scaffold and the Impact of Fluorination

The phenothiazine nucleus, a tricyclic heterocyclic system, forms the basis of the first generation of typical antipsychotic drugs, beginning with the discovery of chlorpromazine's therapeutic properties in the 1950s.[1] These agents revolutionized the treatment of schizophrenia and other psychotic disorders.[2]

The introduction of a fluorine atom, typically as a trifluoromethyl (-CF3) group at the C2 position of the phenothiazine ring, marked a significant leap in neuroleptic pharmacology.[3][4] Fluorine's high electronegativity and small atomic size confer unique properties to the molecule.[5][6] This substitution dramatically increases the antipsychotic potency of the compound. The strong electron-withdrawing nature of the trifluoromethyl group is thought to enhance the affinity of the drug for the dopamine D2 receptor, the primary target for antipsychotic action.[3][4][7] This increased potency allows for lower therapeutic doses compared to non-fluorinated analogues like chlorpromazine, which in turn can influence the side-effect profile.

Molecular Mechanism of Action

Primary Target: Dopamine D2 Receptor Antagonism